REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].C(OC(C)C)(=O)C.[Br:22]([O-])(=O)=O.[Na+].S([O-])(O)=O.[Na+]>O>[Br:22][CH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14] |f:2.3,4.5|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
Br(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
91.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Under stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was gradually heated from 30° C. up to 50° C. at intervals of 10° C.
|
Type
|
STIRRING
|
Details
|
stirred until the color of the reaction solution
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
ADDITION
|
Details
|
to the organic layer were added a solution of 133.0 g of sodium bromate in 420 ml of water
|
Type
|
TEMPERATURE
|
Details
|
a solution of 91.7 g of sodium hydrogensulfite in 180 ml of water, and then the mixture was gradually heated up to 60° C. as above
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
ADDITION
|
Details
|
to the organic layer were further added a solution of 133.0 g of sodium bromate in 420 ml of water
|
Type
|
TEMPERATURE
|
Details
|
a solution of 91.7 g of sodium hydrogensulfite in 180 ml of water, and the mixture was gradually heated as above and
|
Type
|
TEMPERATURE
|
Details
|
heated to the temperature the mixture
|
Type
|
TEMPERATURE
|
Details
|
was finally refluxed
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction solution was separated
|
Type
|
WASH
|
Details
|
the organic layer was washed twice with a 5% aqueous sodium thiosulfate solution and twice with 15% saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 120 ml of n-heptane
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |